2-Bromobenzo[b]thiophene-3-carbaldehyde
Overview
Description
2-Bromobenzo[b]thiophene-3-carbaldehyde is an organobromine compound with the molecular formula C9H5BrOS. It is a derivative of benzo[b]thiophene, featuring a bromine atom at the second position and an aldehyde group at the third position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Mode of Action
As a chemical compound, it can participate in various chemical reactions. For instance, brominated compounds like this are often used in Suzuki-Miyaura reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromobenzo[b]thiophene-3-carbaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability.
Biochemical Analysis
Biochemical Properties
The compound 2-Bromobenzo[b]thiophene-3-carbaldehyde has been shown to be nucleophilic and can react with electrophiles, such as hydrosulfide, to produce thiols . The carbonyl group can undergo tautomerization to the enol form . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to undergo reactions with electrophiles and can produce thiols
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[b]thiophene-3-carbaldehyde typically involves the bromination of benzo[b]thiophene followed by formylation. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom. This is followed by a Vilsmeier-Haack reaction, where the brominated intermediate is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Major Products:
Substitution: Products include various substituted benzo[b]thiophenes.
Oxidation: The major product is 2-bromobenzo[b]thiophene-3-carboxylic acid.
Reduction: The major product is 2-bromobenzo[b]thiophene-3-methanol.
Scientific Research Applications
2-Bromobenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers
Comparison with Similar Compounds
2-Bromobenzo[b]thiophene: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
3-Bromobenzo[b]thiophene-2-carboxaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
2-Iodobenzothiophene: Similar structure but with iodine instead of bromine, affecting its reactivity and suitability for certain reactions
Uniqueness: 2-Bromobenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for a wide range of chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-1-benzothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOLCVWJLNMHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487831 | |
Record name | Benzo[b]thiophene-3-carboxaldehyde, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-98-9 | |
Record name | Benzo[b]thiophene-3-carboxaldehyde, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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